molecular formula C6H5Cl2N B070126 3-Chloro-2-(chloromethyl)pyridine CAS No. 185315-53-1

3-Chloro-2-(chloromethyl)pyridine

Cat. No.: B070126
CAS No.: 185315-53-1
M. Wt: 162.01 g/mol
InChI Key: MNOCTFZHUCINGC-UHFFFAOYSA-N
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Description

3-Chloro-2-(chloromethyl)pyridine is an organohalide compound with the molecular formula C(_6)H(_5)Cl(_2)N It consists of a pyridine ring substituted with a chloromethyl group at the second position and a chlorine atom at the third position

Mechanism of Action

Target of Action

3-Chloro-2-(chloromethyl)pyridine is a type of alkylating agent . Alkylating agents are a group of compounds that are primarily used in cancer treatment due to their ability to interfere with the DNA of cancer cells, preventing them from dividing and growing.

Mode of Action

As an alkylating agent, this compound works by binding to DNA, causing cross-linking of the DNA strands. Cross-linking prevents DNA from separating, which is a necessary step for DNA replication and RNA transcription. As a result, the cell’s function is disrupted, leading to cell death .

Biochemical Pathways

By causing DNA cross-linking, these agents can disrupt the normal function of these pathways, leading to cell death .

Pharmacokinetics

The metabolism and excretion of this compound would likely involve enzymatic reactions and renal excretion, respectively .

Result of Action

The primary result of the action of this compound is the disruption of DNA replication and RNA transcription, leading to cell death . This makes it potentially useful in the treatment of diseases characterized by rapid cell division, such as cancer.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, which can in turn influence its absorption and distribution in the body. Additionally, the presence of other substances, such as proteins or other drugs, can affect the compound’s metabolism and excretion .

Biochemical Analysis

Biochemical Properties

It is known that it is an alkylating agent , which suggests that it could potentially interact with various biomolecules such as enzymes and proteins through alkylation, leading to changes in their function or activity

Cellular Effects

As an alkylating agent , it could potentially influence cell function by modifying cellular proteins and enzymes This could impact various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

As an alkylating agent , it is likely to exert its effects at the molecular level through the alkylation of biomolecules This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-(chloromethyl)pyridine typically involves the chlorination of 2-methylpyridine. One common method includes the reaction of 2-methylpyridine with chlorine gas in the presence of a catalyst such as ferric chloride (FeCl(_3)). The reaction is carried out under controlled temperature conditions to ensure selective chlorination at the desired positions.

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to maintain consistent reaction conditions and high yields. The process involves the chlorination of 2-methylpyridine using chlorine gas, with careful monitoring of temperature and pressure to optimize the reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-2-(chloromethyl)pyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of various derivatives.

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents like hydrogen peroxide or peracids.

    Reduction: Reduction of the chloromethyl group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH(_4)).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN(_3)), potassium thiolate (KSR), or sodium alkoxide (NaOR) are commonly used.

    Oxidation: Hydrogen peroxide (H(_2)O(_2)) or m-chloroperbenzoic acid (m-CPBA) are typical oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) are used for reduction reactions.

Major Products:

    Nucleophilic Substitution: Substituted pyridines with various functional groups.

    Oxidation: Pyridine N-oxides.

    Reduction: Methylpyridines or other reduced derivatives.

Scientific Research Applications

3-Chloro-2-(chloromethyl)pyridine has diverse applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the development of bioactive molecules that can interact with biological targets.

    Medicine: It is a precursor in the synthesis of various medicinal compounds, including potential drugs for treating diseases.

    Industry: The compound is utilized in the production of specialty chemicals and intermediates for various industrial applications.

Comparison with Similar Compounds

    2-Chloromethylpyridine: Similar structure but with the chloromethyl group at the second position.

    4-Chloromethylpyridine: Chloromethyl group at the fourth position.

    3-Chloropyridine: Lacks the chloromethyl group, only has a chlorine atom at the third position.

Comparison: 3-Chloro-2-(chloromethyl)pyridine is unique due to the presence of both a chloromethyl group and a chlorine atom on the pyridine ring, which enhances its reactivity and versatility in chemical synthesis compared to its isomers. This dual functionality allows for more diverse chemical transformations and applications in various fields.

Properties

IUPAC Name

3-chloro-2-(chloromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2N/c7-4-6-5(8)2-1-3-9-6/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNOCTFZHUCINGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20561209
Record name 3-Chloro-2-(chloromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20561209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185315-53-1
Record name 3-Chloro-2-(chloromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20561209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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